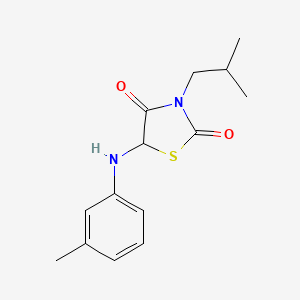![molecular formula C16H15Cl2N3O2 B2970073 5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide CAS No. 1182313-97-8](/img/structure/B2970073.png)
5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide, also known as DCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPP is a member of the pyridine carboxamide family and is known for its unique chemical properties that make it suitable for various research applications.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into pyridine derivatives, such as the reaction of 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride, showcases their utility in synthesizing compounds with potential antibacterial activities and catalytic properties (Özdemir et al., 2012). This demonstrates the broader application of pyridine carboxamides in creating novel heterocyclic compounds with significant biological and chemical functionality.
Polymer Science
In the field of polymer science, pyridine-based polyamides have been synthesized through direct polycondensation, revealing high yield and inherent viscosities. Such polymers, incorporating pyridyl moieties, display remarkable solubility and thermal properties, indicating their potential in materials science and engineering applications (Faghihi & Mozaffari, 2008).
Antimicrobial Research
Compounds structurally related to pyridine carboxamides have been investigated for their antimicrobial properties. For instance, 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides demonstrated significant antibacterial and antifungal activities, comparing favorably with standard drugs. This suggests the potential of pyridine carboxamides and their derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidines, closely related to pyridine carboxamides in structure and functionality, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies highlight the role of such compounds in medicinal chemistry, particularly in designing novel therapies for cancer and inflammation (Rahmouni et al., 2016).
properties
IUPAC Name |
5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-2-7-19-16(23)11-5-3-4-6-13(11)21-15(22)10-8-12(17)14(18)20-9-10/h3-6,8-9H,2,7H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVWHOHVYHZBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)
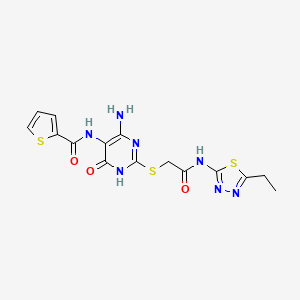
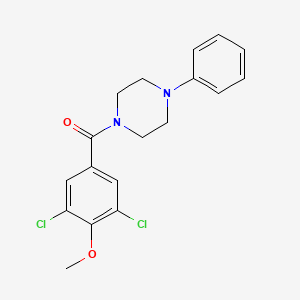
![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2969996.png)
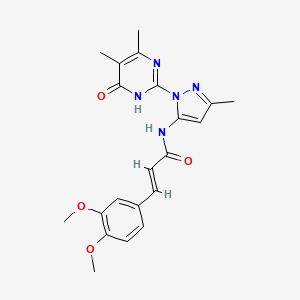
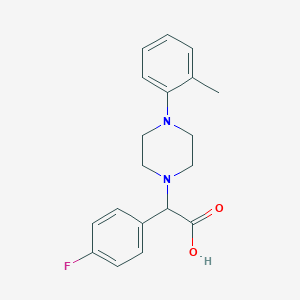
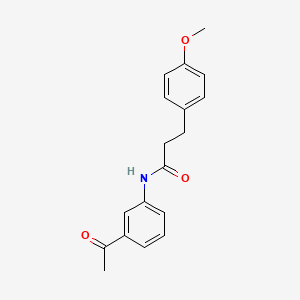
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)
![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)
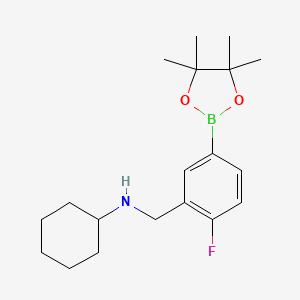
![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)
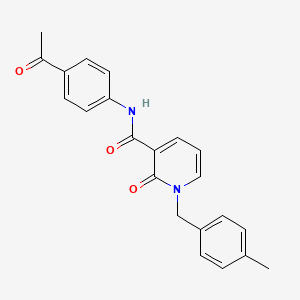
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2970009.png)
